molecular formula C12H20N4O B13428130 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B13428130
M. Wt: 236.31 g/mol
InChI Key: PWMJEOZRYRAGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and an amino group

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

2-amino-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C12H20N4O/c1-9(13)12(17)16-7-3-10(4-8-16)11-5-6-15(2)14-11/h5-6,9-10H,3-4,7-8,13H2,1-2H3

InChI Key

PWMJEOZRYRAGPK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NN(C=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 1-methyl-1H-pyrazole with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a pyrazole moiety, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is C12H18N4OC_{12}H_{18}N_4O. Its structural features include:

  • A piperidine ring that may contribute to its pharmacological properties.
  • A methyl-substituted pyrazole, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one have shown significant activity against multi-drug resistant (MDR) pathogens. In vitro evaluations revealed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for certain derivatives, indicating potent antibacterial effects against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer properties of related compounds have also been investigated. For example, thiazole derivatives containing piperidine and pyrazole structures demonstrated substantial growth inhibitory effects on various human cancer cell lines. Specifically, compounds were noted to inhibit Na+/K(+)-ATPase and Ras oncogene activity, which are critical in cancer cell proliferation . The efficacy of these compounds suggests that the structural components of 2-amino-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one may similarly influence cancer cell viability.

The mechanisms underlying the biological activities of pyrazole derivatives often involve:

  • Enzyme Inhibition : Compounds can act as inhibitors of key enzymes involved in bacterial resistance or cancer cell metabolism.
  • Cell Signaling Modulation : By affecting pathways such as the Ras signaling cascade, these compounds can alter cell proliferation and survival.

Research Findings

A comprehensive review of literature indicates that pyrazole derivatives exhibit a range of biological activities. Here are some notable findings:

Study Activity Findings
Mohamed et al. (2022) AntimicrobialMIC values of 0.22 - 0.25 μg/mL against MDR pathogens
Ali et al. (2013) AnticancerSignificant growth inhibition in glioma cell lines; inhibition of Na+/K(+)-ATPase
Recent Synthesis StudiesStructural VariationsNew derivatives synthesized with enhanced potency against target pathogens

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • In Vitro Studies : Compounds have been evaluated for their ability to inhibit biofilm formation in bacterial cultures, demonstrating their potential as therapeutic agents against chronic infections.
  • Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor size and enhancing survival rates when treated with pyrazole-based compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.